Spisulosine

概述

准备方法

化学反应分析

科学研究应用

作用机制

相似化合物的比较

ES-285 与其他鞘氨醇样化合物进行比较,例如赛芬戈尔和鞘氨醇 . 虽然这些化合物具有结构相似性,但 ES-285 表现出独特的抗增殖活性以及不同的作用机制 . 该化合物通过神经酰胺途径诱导程序性死亡的能力使其有别于其他类似化合物 . 此外,与淋巴瘤和白血病相比,ES-285 在实体瘤中显示出高出十倍的效力 .

类似化合物列表:- 赛芬戈尔

- 鞘氨醇

- ES-427(ES-285 的一种非活性类似物)

生物活性

Spisulosine, a compound derived from the marine mollusk Spisula polynyma, has garnered significant interest due to its potential antitumor properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and associated case studies.

This compound is structurally related to sphingosine and exhibits various biological activities that contribute to its antitumor effects:

- Inhibition of Protein Kinase C : this compound acts as an inhibitor of protein kinase C, which plays a crucial role in cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells .

- Modulation of Rho GTPase : The compound affects the small GTP binding protein Rho, which is involved in the organization of the actin cytoskeleton. By altering Rho activity, this compound can disrupt cell adhesion and motility, potentially limiting tumor progression .

- Induction of Apoptosis : Preclinical studies suggest that this compound induces programmed cell death (apoptosis) in cancer cells. It activates caspases 3 and 12, which are critical for the apoptotic process .

Clinical Trials

A phase I clinical trial investigated the safety, efficacy, and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings from this trial include:

- Dosage and Administration : Patients received weekly intravenous infusions over three hours at varying dose levels (4 to 200 mg/m²). The maximum tolerated dose (MTD) was not definitively established due to early termination of the study but is estimated to be around 200 mg/m² .

- Adverse Effects : Common drug-related adverse events included mild to moderate nausea, pyrexia, injection site reactions, and vomiting. Notably, one patient experienced severe peripheral neuropathy during treatment .

- Efficacy Outcomes : Objective responses were not observed; however, four patients experienced short-lasting stable disease for less than three months. The pharmacokinetic profile indicated a wide distribution and long residence time in the body .

Case Studies

Several case studies have documented the effects of this compound on different types of tumors:

- Breast Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines at concentrations as low as 0.05 mg/ml .

- Colorectal Cancer : A patient with metastatic colorectal cancer developed significant side effects after this compound administration but did not show significant tumor response. This highlights the need for further research into optimizing dosing regimens and managing adverse effects .

- Hematological Malignancies : this compound has shown promise against various hematological malignancies in preclinical models, suggesting its broad-spectrum antitumor activity .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Inhibition of Protein Kinase C | Reduces cell growth and differentiation |

| Modulation of Rho GTPase | Disrupts cell adhesion and motility |

| Induction of Apoptosis | Activates caspases leading to programmed cell death |

| Antitumor Efficacy | Effective against multiple cancer types in vitro |

| Adverse Effects | Nausea, pyrexia, neuropathy; MTD likely around 200 mg/m² |

属性

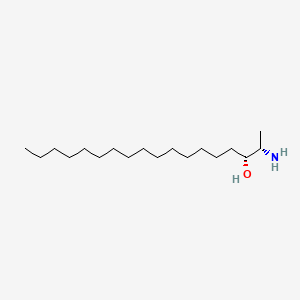

IUPAC Name |

(2S,3R)-2-aminooctadecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432931 | |

| Record name | Spisulosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196497-48-0 | |

| Record name | Spisulosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spisulosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPISULOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。